molecular formula C6H8ClN3 B1277671 3-Amino-6-chloro-4,5-dimethylpyridazine CAS No. 76593-36-7

3-Amino-6-chloro-4,5-dimethylpyridazine

Cat. No. B1277671
CAS RN: 76593-36-7
M. Wt: 157.6 g/mol
InChI Key: NYQKWJMDQIXMEE-UHFFFAOYSA-N
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Description

3-Amino-6-chloro-4,5-dimethylpyridazine is a chemical compound that serves as a versatile intermediate in the synthesis of various pyridazine derivatives. These derivatives have been explored for their potential applications in different fields, including herbicidal activities and pharmaceuticals. The presence of the amino and chloro substituents on the pyridazine ring provides reactive sites for further chemical modifications, allowing for the creation of a wide array of functionalized compounds .

Synthesis Analysis

The synthesis of 3-amino-6-chloro-4,5-dimethylpyridazine derivatives can be achieved through various methods. One approach involves a nickel-catalyzed electrochemical cross-coupling between 3-amino-6-chloropyridazines and aryl or heteroaryl halides, which has been shown to be a reliable alternative to classical palladium-catalyzed reactions such as Suzuki, Stille, or Negishi cross-couplings . Another method starts from ethyl 2-(3-trifluoromethylphenyl)acetate, leading to the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives with herbicidal activities .

Molecular Structure Analysis

The molecular structure of 3-amino-6-chloro-4,5-dimethylpyridazine is characterized by the pyridazine ring, a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The additional substituents at positions 3, 4, 5, and 6 provide a range of reactivity and influence the electronic and steric properties of the molecule, which can affect its biological activity and interaction with other molecules .

Chemical Reactions Analysis

3-Amino-6-chloro-4,5-dimethylpyridazine undergoes various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other groups. This reactivity has been exploited in the synthesis of arylation products using nickel-catalyzed electrochemical methods . Additionally, the amino group can participate in reactions with secondary alkylamines and hydrazine, leading to aminodechlorination and aminodehydrogenation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-chloro-4,5-dimethylpyridazine derivatives are influenced by the substituents on the pyridazine ring. These properties include solubility, melting point, and reactivity, which are crucial for their application in various fields. For instance, the herbicidal activity of certain derivatives is related to their ability to inhibit chlorophyll at very low concentrations and exhibit potent activity against dicotyledonous plants . The electronic properties of the pyridazine ring also affect the molecule's interaction with biological targets, as seen in the study of 3-amino 4,6-diarylpyridazine derivatives on thromboxane and prostacyclin biosynthesis .

Scientific Research Applications

Chemical Reactivity and Derivative Formation

3-Amino-6-chloro-4,5-dimethylpyridazine and its derivatives exhibit notable chemical reactivity, making them valuable in various synthetic processes. For example, N-oxidation of related chloro-compounds like 4-chloro-3, 6-dimethylpyridazine leads to the formation of specific oxidized derivatives, which have varied reactivity in nucleophilic substitution reactions (Sako, 1962). Another study demonstrates the reaction of a related compound with primary alkylamines, resulting in the formation of 4-amino derivatives, highlighting its potential in creating novel chemical structures (Goryunenko, Gulevskaya, & Pozharskii, 2004).

Synthesis of Novel Heterocyclic Compounds

In the realm of synthetic chemistry, 3-Amino-6-chloro-4,5-dimethylpyridazine plays a critical role in the synthesis of new heterocyclic compounds. A pertinent example is the creation of pyridazinone derivatives, which are derived from reactions with hydrazines, and further used to prepare dithio derivatives (Sayed et al., 2003).

Antimicrobial and Antifungal Activities

Some derivatives of 3-Amino-6-chloro-4,5-dimethylpyridazine exhibit antimicrobial and antifungal properties. Research on derivatives such as 3,6-dialkoxy-pyridazines shows promising anticonvulsive properties and blood pressure-lowering effects, while certain sulfaderivatives demonstrate significant anti-bacterial effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).

Biological and Pharmacological Studies

3-Amino-6-chloro-4,5-dimethylpyridazine derivatives have been studied for their potential biological and pharmacological activities. For instance, certain 3-amino 4,6-diarylpyridazine derivatives were tested for their effects on TXA2 and PGI2 biosyntheses, indicating potential medical applications in treating conditions related to these biosynthetic pathways (Pham et al., 1990).

Potential Anticancer Agents

Compounds related to 3-Amino-6-chloro-4,5-dimethylpyridazine have been explored as potential anticancer agents. The synthesis and study of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, for example, are driven by their potential mitotic inhibition and antitumor activity (Temple, Rose, Comber, & Rener, 1987).

properties

IUPAC Name

6-chloro-4,5-dimethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-4(2)6(8)10-9-5(3)7/h1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQKWJMDQIXMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN=C1N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426291
Record name 6-Chloro-4,5-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4,5-dimethylpyridazin-3-amine

CAS RN

76593-36-7
Record name 6-Chloro-4,5-dimethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-6-chloro-4,5-dimethylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-chloro-4,5-dimethylpyridazine
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3-Amino-6-chloro-4,5-dimethylpyridazine
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Reactant of Route 5
3-Amino-6-chloro-4,5-dimethylpyridazine
Reactant of Route 6
3-Amino-6-chloro-4,5-dimethylpyridazine

Citations

For This Compound
4
Citations
B Stanovnik, M Tišler, D Gabrijelčič… - Journal of …, 1979 - Wiley Online Library
The conversion of heterocyclic amines into the corresponding azides or tetrazoloazines under phase transfer reaction conditions is described. It was found that this transformation is …
Number of citations: 5 onlinelibrary.wiley.com
C Almansa, AF de Arriba, FL Cavalcanti… - Journal of medicinal …, 2001 - ACS Publications
The synthesis and pharmacological activity of a series of bicyclic pyrazolo[1,5-a]pyrimidines as potent and selective cyclooxygenase-2 (COX-2) inhibitors are described. The new …
Number of citations: 223 pubs.acs.org
RN Hunston, J Parrick, CJG Shaw - Rodd's Chemistry of Carbon …, 1964 - Elsevier
Publisher Summary This chapter discusses the methods of synthesis, properties, spectroscopic analysis and typical reactions characteristic of pyridazines, cinnolines, benzocinnolines, …
Number of citations: 0 www.sciencedirect.com
M Drobnič‐Košorok, S Polanc… - Journal of …, 1978 - Wiley Online Library
The free energies of the rotational barriers, ΔG*, about CHNMe 2 bond in N′‐heteroaryl N,N‐dimethylformamidines (A), about CHNEt 2 bond in N‐heteroaryl N,N‐…
Number of citations: 12 onlinelibrary.wiley.com

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